molecular formula C5HBrClNO B11773158 4-Bromo-5-chlorofuran-2-carbonitrile

4-Bromo-5-chlorofuran-2-carbonitrile

Cat. No.: B11773158
M. Wt: 206.42 g/mol
InChI Key: WPEOMSCQIBUTTF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Bromo-5-chlorofuran-2-carbonitrile involves the halogenation of furan derivatives. One common method includes the bromination and chlorination of furan-2-carbonitrile under controlled conditions. The reaction typically involves the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Bromo-5-chlorofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological pathways and molecular targets, making the compound useful in research and development .

Comparison with Similar Compounds

4-Bromo-5-chlorofuran-2-carbonitrile can be compared with other halogenated furan derivatives, such as:

These compounds share similar chemical structures but differ in their functional groups and reactivity. The presence of different halogen atoms and functional groups can influence their chemical properties and applications.

Properties

Molecular Formula

C5HBrClNO

Molecular Weight

206.42 g/mol

IUPAC Name

4-bromo-5-chlorofuran-2-carbonitrile

InChI

InChI=1S/C5HBrClNO/c6-4-1-3(2-8)9-5(4)7/h1H

InChI Key

WPEOMSCQIBUTTF-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1Br)Cl)C#N

Origin of Product

United States

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